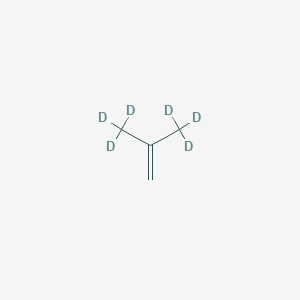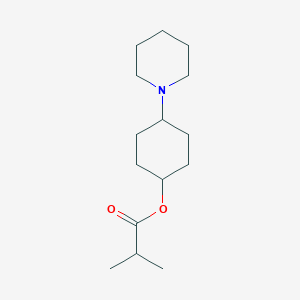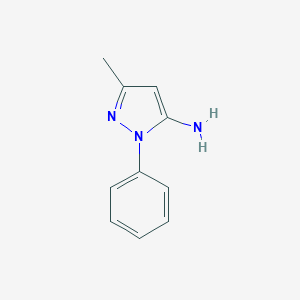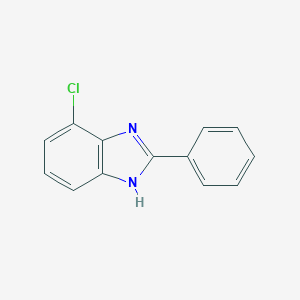
4-chloro-2-phenyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-2-phenyl-1H-benzimidazole is a chemical compound with the molecular formula C13H9ClN2. It is a heterocyclic aromatic organic compound that has a benzene ring fused with an imidazole ring. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Mechanism Of Action
The mechanism of action of 4-chloro-2-phenyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, disruption of cytoskeletal structures, and modulation of signaling pathways. It has been shown to interact with various molecular targets, such as tubulin, DNA, and enzymes involved in cell signaling pathways.
Biochemical And Physiological Effects
4-chloro-2-phenyl-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases. In addition, it has been shown to have antioxidant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-chloro-2-phenyl-1H-benzimidazole in lab experiments is its broad spectrum of biological activities. It has been found to exhibit antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in some experimental settings.
Future Directions
There are several future directions for research on 4-chloro-2-phenyl-1H-benzimidazole. One area of interest is the development of novel derivatives with improved biological activities and reduced toxicity. Another area of interest is the elucidation of the molecular mechanisms underlying the biological activities of this compound. Further studies are also needed to explore its potential applications in various fields, including material science and agriculture. Finally, more research is needed to evaluate the safety and efficacy of this compound in preclinical and clinical studies.
Synthesis Methods
The synthesis of 4-chloro-2-phenyl-1H-benzimidazole can be achieved through various methods. One of the most common methods is the reaction of o-phenylenediamine with 4-chlorobenzaldehyde in the presence of a catalyst, such as glacial acetic acid or concentrated sulfuric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
Scientific Research Applications
4-chloro-2-phenyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various pathogenic microorganisms, such as bacteria, fungi, and viruses. It has also been found to induce apoptosis in cancer cells and to suppress the production of pro-inflammatory cytokines in inflammatory diseases.
properties
CAS RN |
71635-98-8 |
|---|---|
Product Name |
4-chloro-2-phenyl-1H-benzimidazole |
Molecular Formula |
C13H9ClN2 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-2-phenyl-1H-benzimidazole |
InChI |
InChI=1S/C13H9ClN2/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H,(H,15,16) |
InChI Key |
QCPLGVDMLXCVCP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



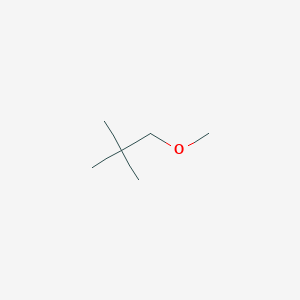
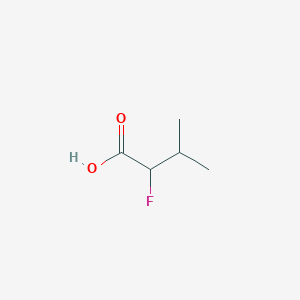
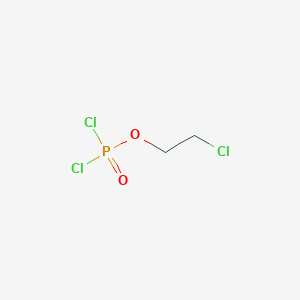
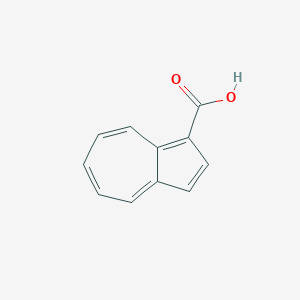
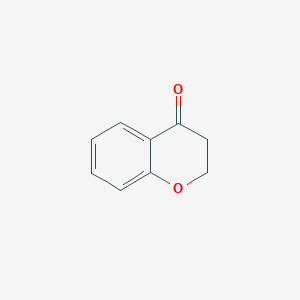
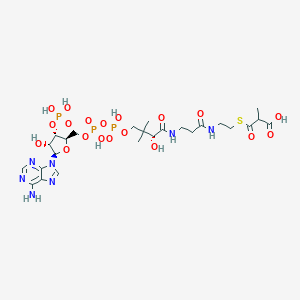
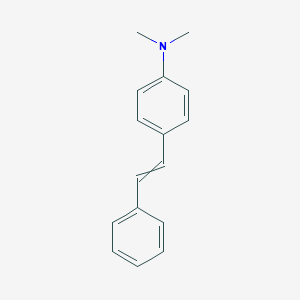

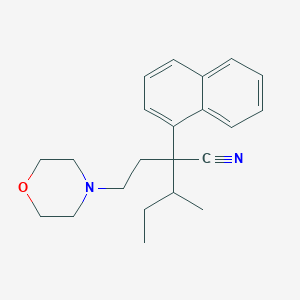

![1-[3-(P-Fluorobenzoyl)propyl]piperidinium chloride](/img/structure/B74365.png)
